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Introduction
CD33, a sialic acid-binding immunoglobulin-like lectin (Siglec), is a transmembrane receptor

primarily expressed on myeloid cells. Alternative splicing of the CD33 gene can lead to the

exclusion of exon 2, resulting in a shorter protein isoform (CD33ΔE2 or CD33m). This splicing

event has significant, yet context-dependent, functional consequences, impacting cellular

processes in both neurodegenerative diseases and cancer. Understanding and accurately

measuring these downstream effects are critical for basic research and the development of

targeted therapeutics. These application notes provide a comprehensive overview of the

functional outcomes of CD33 exon 2 skipping and detailed protocols for their assessment.

Functional Consequences of CD33 Exon 2 Skipping
The skipping of exon 2 in the CD33 gene removes the V-set immunoglobulin-like domain,

which is responsible for sialic acid binding.[1][2] This structural change leads to distinct

functional alterations in different disease contexts, particularly in Alzheimer's disease (AD) and

Acute Myeloid Leukemia (AML).
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In the brain, CD33 is expressed on microglia, the resident immune cells of the central nervous

system.[1] The full-length CD33 isoform (CD33M), which includes the V-set domain encoded by

exon 2, is known to inhibit microglial phagocytosis.[3][4] The alternative splicing event that

leads to the CD33 short isoform (hCD33m), lacking the V-set domain, is associated with a

single nucleotide polymorphism (SNP), rs12459419.[5] The presence of the minor 'T' allele of

this SNP enhances exon 2 skipping and is correlated with a reduced risk of developing

Alzheimer's disease.[3][5]

Functionally, the hCD33m isoform is considered a gain-of-function variant that enhances the

phagocytosis of amyloid-beta (Aβ) plaques by microglia.[5][6] This increased clearance of

pathological Aβ is a protective mechanism against AD progression.[7] Therefore, promoting

CD33 exon 2 skipping is a potential therapeutic strategy for Alzheimer's disease.

In the Context of Acute Myeloid Leukemia
In Acute Myeloid Leukemia (AML), CD33 is a well-established therapeutic target.[8] The

antibody-drug conjugate gemtuzumab ozogamicin (GO) targets the V-set domain of the full-

length CD33 protein to deliver a cytotoxic payload to leukemic blasts.[8][9] While the mRNA

transcript for the CD33ΔE2 isoform is present in AML cells, studies have shown that the

corresponding protein is not detected on the cell surface or even intracellularly.[8][10] This lack

of protein expression suggests that even though the CD33ΔE2 mRNA is transcribed, it may not

be efficiently translated or the resulting protein may be unstable.[8] Consequently, the

CD33ΔE2 isoform is not a viable target for therapies like GO that are directed against the V-set

domain.[9][11]

Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings related to CD33 exon 2 skipping

and its functional consequences.

Table 1: Impact of CD33 Isoforms on Phagocytosis in Microglia
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Cell Type
CD33 Isoform
Expressed

Functional
Effect on
Phagocytosis

Quantitative
Change

Citation

U937 cells
hCD33M (full-

length)
Repression 5-10% reduction [5]

U937 cells

(CD33-/-)
-

Increased

phagocytosis

30-50% increase

compared to

CD33+/+

[5]

Primary microglia

/ U937 cells

hCD33m (exon 2

skipped)

Enhanced

phagocytosis
Not specified [5]

Table 2: Association of rs12459419 SNP with CD33 Exon 2 Skipping and Alzheimer's Disease

Risk

SNP Allele
Effect on Exon 2
Splicing

Association with
AD Risk

Citation

rs12459419T (minor

allele)

Enhances exon 2

skipping

Decreased

susceptibility
[3][5]

rs12459419C (major

allele)

Promotes inclusion of

exon 2

Increased

susceptibility
[3]

Table 3: Expression and Therapeutic Relevance of CD33ΔE2 in AML
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Parameter Finding
Implication for
Therapy

Citation

CD33ΔE2 mRNA

expression

Present in

myeloblasts of all AML

patients

Potential for targeting

at the RNA level
[10]

CD33ΔE2 protein

expression

Not detected on cell

surface or

intracellularly

Not a viable target for

V-set domain-directed

antibodies (e.g.,

gemtuzumab

ozogamicin)

[8][10]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of CD33 Exon 2 Skipping
using Quantitative PCR (qPCR)
Objective: To measure the relative abundance of CD33 transcripts with and without exon 2.

Materials:

RNA extraction kit

cDNA synthesis kit

qPCR instrument

SYBR Green or TaqMan-based qPCR master mix

Primers specific for total CD33 and the CD33ΔE2 isoform (exon 1-3 junction)[1][4]

Procedure:

RNA Extraction: Isolate total RNA from cells of interest (e.g., microglia, AML blasts) using a

commercial RNA extraction kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR Reaction Setup:

Prepare two separate qPCR reactions for each sample: one to quantify total CD33 and

another to quantify the CD33ΔE2 isoform.

For total CD33, use primers that amplify a region present in all major CD33 transcripts

(e.g., within exons 4 and 5).[1]

For CD33ΔE2, use a forward primer spanning the exon 1-3 junction and a reverse primer

in exon 3.[4]

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Set up reactions in triplicate, including no-template controls.

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

Data Analysis:

Calculate the cycle threshold (Ct) values for each reaction.

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

Calculate the relative expression of CD33ΔE2 as a percentage of total CD33 expression

using the ΔΔCt method.[4]

Protocol 2: Assessment of Phagocytosis in Microglia
Objective: To determine the effect of CD33 isoform expression on the phagocytic capacity of

microglial cells.

Materials:

Microglial cell line (e.g., BV2) or primary microglia

Lentiviral vectors for overexpression of CD33M and hCD33m
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Fluorescently labeled amyloid-beta (Aβ) oligomers or fibrils (e.g., HiLyte™ Fluor 488-labeled

Aβ1-42)

Flow cytometer or fluorescence microscope

Trypan blue solution

Procedure:

Cell Transduction: Transduce microglial cells with lentiviral vectors to express either the full-

length CD33M or the exon 2-skipped hCD33m isoform. Include a control group with a mock

or empty vector.

Cell Culture: Culture the transduced cells for 48-72 hours to allow for stable protein

expression.

Phagocytosis Assay:

Plate the cells in a multi-well plate.

Add fluorescently labeled Aβ to the cell culture medium at a final concentration of 1-5 µM.

Incubate for 1-4 hours at 37°C to allow for phagocytosis.

Quantification:

Flow Cytometry:

Wash the cells to remove non-phagocytosed Aβ.

Harvest the cells and resuspend them in FACS buffer.

Use trypan blue to quench the fluorescence of any surface-bound, non-internalized Aβ.

Analyze the cells on a flow cytometer to measure the mean fluorescence intensity,

which corresponds to the amount of internalized Aβ.

Fluorescence Microscopy:
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Wash the cells and fix them with paraformaldehyde.

Stain the nuclei with DAPI.

Image the cells using a fluorescence microscope and quantify the amount of

internalized Aβ per cell using image analysis software.

Protocol 3: Analysis of CD33 Protein Expression by
Western Blot
Objective: To detect the presence and relative abundance of CD33 isoforms in cell lysates.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against the C-terminus of CD33 (to detect both isoforms)

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration

using a BCA or Bradford assay.
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Western Blotting:

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-CD33 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection:

Wash the membrane and add the chemiluminescent substrate.

Capture the signal using an imaging system.

The full-length CD33M will appear at approximately 67 kDa, while the CD33ΔE2 isoform

will be smaller.

Visualizations
The following diagrams illustrate key pathways and experimental workflows related to CD33

exon 2 skipping.
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Caption: CD33 signaling in microglia.
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Caption: Workflow for assessing phagocytosis.
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Caption: Dichotomous outcomes of CD33 exon 2 skipping.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CD33 Alzheimer's Risk-Altering Polymorphism, CD33 Expression, and Exon 2 Splicing |
Journal of Neuroscience [jneurosci.org]

2. CD33: increased inclusion of exon 2 implicates the Ig V-set domain in Alzheimer's disease
susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. CD33 Alzheimer's Risk-Altering Polymorphism, CD33 Expression, and Exon 2 Splicing -
PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12397849?utm_src=pdf-body-img
https://www.benchchem.com/product/b12397849?utm_src=pdf-custom-synthesis
https://www.jneurosci.org/content/33/33/13320
https://www.jneurosci.org/content/33/33/13320
https://pmc.ncbi.nlm.nih.gov/articles/PMC3990171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3990171/
https://www.mdpi.com/2073-4409/12/4/602
https://pmc.ncbi.nlm.nih.gov/articles/PMC3742922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3742922/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. The CD33 short isoform is a gain-of-function variant that enhances Aβ1–42 phagocytosis
in microglia - PMC [pmc.ncbi.nlm.nih.gov]

6. The CD33 short isoform is a gain-of-function variant that enhances Aβ1-42 phagocytosis
in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

7. macauleylab.ca [macauleylab.ca]

8. Is CD33 lacking exon 2 a valuable target for AML? Maybe not. | Fred Hutchinson Cancer
Center [fredhutch.org]

9. researchgate.net [researchgate.net]

10. The CD33 Splice Isoform Lacking Exon 2 as Therapeutic Target in Human Acute Myeloid
Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

11. Expression and functional characterization of CD33 transcript variants in human acute
myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Measuring
Downstream Functional Consequences of CD33 Exon 2 Skipping]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b12397849#measuring-
downstream-functional-consequences-of-cd33-exon-2-skipping]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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